molecular formula C14H16Cl2N2O B1449395 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride CAS No. 2109576-41-0

7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride

Cat. No.: B1449395
CAS No.: 2109576-41-0
M. Wt: 299.2 g/mol
InChI Key: RVGIBQYDQDDCAF-UHFFFAOYSA-N
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Description

7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a benzoxazepine ring fused with a pyridine moiety, making it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the benzoxazepine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen or oxygen atoms in the ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the benzoxazepine or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazepine derivatives.

Scientific Research Applications

7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules or modulate receptor activity to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepine derivatives and pyridine-containing heterocycles. Examples are:

  • 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
  • 3-Pyridin-2-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Uniqueness

What sets 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride apart is its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

7-pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.2ClH/c1-2-12(9-15-5-1)11-3-4-14-13(8-11)10-16-6-7-17-14;;/h1-5,8-9,16H,6-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGIBQYDQDDCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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